N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
“N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, has been reported to involve a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Molecular Structure Analysis
The molecular structure of “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide” is likely to be complex due to the presence of multiple functional groups and aromatic rings. The trifluoromethyl group and the pyridine ring are key structural features that contribute to the compound’s properties .
Chemical Reactions Analysis
The chemical reactions involving “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide” are likely to be complex and varied. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide” are likely to be influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the pyridine ring .
Scientific Research Applications
Crystal Engineering and Interaction Analysis
Research by Jarzembska et al. (2017) on the structural and energetic analysis of molecular assemblies of nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids reveals basic recognition patterns and crystal lattice energetic features. This study underscores the importance of these compounds in understanding molecular interaction networks and crystal engineering principles (Jarzembska et al., 2017).
Antimicrobial and Antifungal Activity
Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, demonstrating their antimicrobial activity against various bacteria and a yeast-like fungus, highlighting the potential pharmaceutical applications of these compounds in treating bacterial and fungal infections (Hassan, 2013).
Tuberculosis Treatment and Resistance Mechanisms
Suzuki et al. (2002) developed a PCR-based in vitro system for rapid detection of pyrazinamide-resistant Mycobacterium tuberculosis, providing insights into the mechanisms of resistance and aiding in the development of diagnostic tools for tuberculosis treatment (Suzuki et al., 2002).
Enzymatic Activity and Inhibition
Seiner et al. (2010) investigated the kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis, providing valuable information on the biochemical pathways involving nicotinamide and its analogs, and identifying potential targets for tuberculosis drug development (Seiner et al., 2010).
Charge Density Distributions and Computational Analysis
Another study by Jarzembska et al. (2014) focused on the experimental charge density distributions and computational analysis of pyrazinamide and nicotinamide. This research contributes to the field of crystal engineering and thermodynamics, offering insights into the structural and electronic properties of these compounds (Jarzembska et al., 2014).
Mechanism of Action
The mechanism of action of “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide” is likely to be complex and dependent on its specific biological target. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
Future Directions
The future directions for research on “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide” and related compounds are likely to involve the development of novel applications of TFMP, given its importance as a key structural motif in active agrochemical and pharmaceutical ingredients .
properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O/c17-16(18,19)13-2-1-11(9-24-13)15(26)23-6-8-25-7-5-22-14(25)12-10-20-3-4-21-12/h1-5,7,9-10H,6,8H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHWXCRAMMWHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide |
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